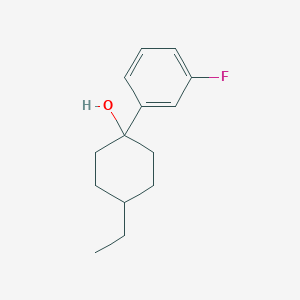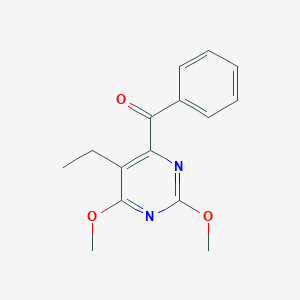propanedinitrile CAS No. 647839-35-8](/img/structure/B12581296.png)
[(6-Chloropyridin-3-yl)methyl](prop-1-en-1-yl)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloropyridin-3-yl)methylpropanedinitrile is an organic compound that features a chloropyridine ring attached to a propanedinitrile group through a prop-1-en-1-yl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and propanedinitrile.
Formation of Intermediate: The 6-chloropyridine is reacted with a suitable alkylating agent to form the intermediate [(6-Chloropyridin-3-yl)methyl] compound.
Coupling Reaction: The intermediate is then coupled with prop-1-en-1-yl group under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for (6-Chloropyridin-3-yl)methylpropanedinitrile involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile groups.
Substitution: The chloropyridine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(6-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, modulating their activity. The propanedinitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
[(6-Chloropyridin-3-yl)methyl]methylamine: Similar structure but with a methylamine group instead of propanedinitrile.
[(6-Chloropyridin-3-yl)methyl]methanol: Contains a hydroxyl group instead of propanedinitrile.
[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-imine: Features an imidazolidin-2-imine group.
Uniqueness
(6-Chloropyridin-3-yl)methylpropanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
647839-35-8 |
|---|---|
分子式 |
C12H10ClN3 |
分子量 |
231.68 g/mol |
IUPAC 名称 |
2-[(6-chloropyridin-3-yl)methyl]-2-prop-1-enylpropanedinitrile |
InChI |
InChI=1S/C12H10ClN3/c1-2-5-12(8-14,9-15)6-10-3-4-11(13)16-7-10/h2-5,7H,6H2,1H3 |
InChI 键 |
JNJGVKCEBLBNRK-UHFFFAOYSA-N |
规范 SMILES |
CC=CC(CC1=CN=C(C=C1)Cl)(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)


![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)
![Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]-](/img/structure/B12581257.png)

![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)
![1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)-2-(methylsulfanyl)ethan-1-one](/img/structure/B12581273.png)

![N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581275.png)
propanedinitrile](/img/structure/B12581284.png)
